molecular formula C9H14ClNS B13197840 2-(3-Chloro-2-methylpropyl)-4,5-dimethyl-1,3-thiazole

2-(3-Chloro-2-methylpropyl)-4,5-dimethyl-1,3-thiazole

Cat. No.: B13197840
M. Wt: 203.73 g/mol
InChI Key: HDUMNJIYQMEPNC-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-methylpropyl)-4,5-dimethyl-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro-substituted alkyl group and two methyl groups attached to the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-methylpropyl)-4,5-dimethyl-1,3-thiazole typically involves the reaction of 3-chloro-2-methylpropylamine with 4,5-dimethylthiazole. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is extracted using an organic solvent like dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-methylpropyl)-4,5-dimethyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are typical oxidizing agents.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, and ethers.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of reduced thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-methylpropyl)-4,5-dimethyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-2-methylpropyl)-4,5-dimethyl-1,3-thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H14ClNS

Molecular Weight

203.73 g/mol

IUPAC Name

2-(3-chloro-2-methylpropyl)-4,5-dimethyl-1,3-thiazole

InChI

InChI=1S/C9H14ClNS/c1-6(5-10)4-9-11-7(2)8(3)12-9/h6H,4-5H2,1-3H3

InChI Key

HDUMNJIYQMEPNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CC(C)CCl)C

Origin of Product

United States

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